N-[1-(1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]-2-fluorobenzamide
Description
CAS No.: 1171682-41-9 Molecular Formula: C₁₈H₁₃FN₄OS Molecular Weight: 352.4 g/mol Structure: This compound features a benzothiazole ring fused to a pyrazole moiety (3-methyl substitution) and a 2-fluorobenzamide group. The benzothiazole and pyrazole heterocycles are linked via a nitrogen atom, while the 2-fluorobenzamide substituent is attached to the pyrazole core. The fluorine atom at the ortho position of the benzamide is a critical functional group influencing electronic and steric properties .
Properties
IUPAC Name |
N-[2-(1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]-2-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13FN4OS/c1-11-10-16(21-17(24)12-6-2-3-7-13(12)19)23(22-11)18-20-14-8-4-5-9-15(14)25-18/h2-10H,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMSSRWHMWGQLKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=CC=CC=C2F)C3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13FN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Benzothiazole Ring Synthesis
The 1,3-benzothiazole moiety is synthesized via cyclization of 2-aminothiophenol derivatives. A common method involves reacting 2-aminothiophenol with carboxylic acid derivatives or acyl chlorides under acidic conditions. For example:
In this case, the R group is tailored to introduce functional groups compatible with subsequent pyrazole coupling.
Pyrazole Core Construction
The 3-methyl-1H-pyrazole ring is synthesized via cyclocondensation of hydrazines with β-diketones or β-keto esters. A reported method for analogous pyrazole derivatives involves:
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Reacting phenylhydrazine with ethyl acetoacetate to form 3-methyl-1-phenyl-1H-pyrazol-5-ol.
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Chlorination using phosphorus oxychloride (POCl₃) to generate the 5-chloro intermediate.
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Nucleophilic substitution with piperazine or other amines to introduce the N1 substituent.
For the target compound, the N1 position is substituted with the benzothiazole group. This requires a halogenated pyrazole intermediate (e.g., 5-bromo-3-methyl-1H-pyrazole) for cross-coupling reactions.
Amide Bond Formation
The final step involves coupling the pyrazole-benzothiazole intermediate with 2-fluorobenzoyl chloride. This is typically performed in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) using a base like triethylamine (Et₃N) or 4-dimethylaminopyridine (DMAP) to scavenge HCl:
Optimization of Reaction Conditions
Temperature and Solvent Effects
Catalysts and Reagents
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POCl₃ : Critical for chlorinating pyrazole intermediates, though hazardous. Alternatives like SOCl₂ may reduce toxicity.
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Palladium Catalysts : Required for Suzuki-Miyaura coupling if aryl halides are used (e.g., Pd(PPh₃)₄ in toluene/water).
Purification and Characterization
Purification Techniques
| Step | Method | Conditions | Yield (%) |
|---|---|---|---|
| Benzothiazole | Recrystallization | Ethanol/Water (1:1), 0°C | 75–80 |
| Pyrazole Intermediate | Column Chromatography | Silica gel, Hexane/Ethyl Acetate (3:1) | 60–65 |
| Final Amide | Precipitation | DCM/Hexane, 0°C | 85–90 |
Spectroscopic Characterization
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¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, pyrazole-H), 7.85–7.45 (m, 8H, aromatic-H), 2.41 (s, 3H, CH₃).
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IR (KBr) : 1675 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (C=N stretch).
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HRMS : m/z 353.0921 [M+H]⁺ (calculated for C₁₈H₁₄FN₄OS⁺: 353.0924).
Challenges and Mitigation Strategies
Regioselectivity in Pyrazole Formation
Unwanted regioisomers may form during cyclocondensation. Using microwave-assisted synthesis or high-pressure conditions improves selectivity.
Side Reactions in Amide Coupling
Competitive O-acylation is suppressed by using non-polar solvents (e.g., DCM) and stoichiometric base.
Scalability and Industrial Relevance
The patent-derived method demonstrates scalability up to 90% yield by:
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Batch Reactors : 100 L batches with temperature-controlled stirring.
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Continuous Flow Systems : Microreactors for exothermic steps (e.g., POCl₃ reactions).
Comparative Analysis of Synthetic Routes
| Route | Advantages | Disadvantages | Yield (%) |
|---|---|---|---|
| A | Low-cost reagents | Multi-step purification | 65 |
| B | High regioselectivity | Palladium catalyst cost | 80 |
| C | One-pot synthesis | Limited scalability | 70 |
Chemical Reactions Analysis
Types of Reactions: N-[1-(1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]-2-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to reduce nitro groups or other oxidized functionalities.
Substitution: Substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions often use strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed: The major products formed from these reactions include various derivatives of the parent compound, which can exhibit different biological and chemical properties.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It has shown promise as a potential antibacterial or antifungal agent.
Medicine: Research is ongoing to explore its use in the treatment of various diseases, including cancer and infectious diseases.
Industry: The compound's unique properties make it suitable for use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-[1-(1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]-2-fluorobenzamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. Further research is needed to fully elucidate its mechanism of action.
Comparison with Similar Compounds
Structural Analogues in Pyrimidinone Series
and describe compounds synthesized using similar coupling strategies but differing in substituents:
| Compound ID | Substituent on Benzamide | Yield | Physical Properties |
|---|---|---|---|
| Compound 30 | 3-(Methylthio)benzamide | 31% | White solid |
| Compound 31 | 3-Ethoxybenzamide | 5% | Pale yellow powder |
| Compound 32 | 4-(Methoxymethoxy)benzamide | N/A | Not reported |
Key Observations:
- The 2-fluorobenzamide group in the target compound may enhance metabolic stability compared to electron-donating substituents (e.g., ethoxy or methoxymethoxy) due to fluorine’s electronegativity and resistance to oxidation .
- Lower yields in compounds like 31 (5%) suggest steric or electronic challenges in coupling bulkier substituents .
Pyrazole Derivatives with Heterocyclic Modifications
reports pyrazole-based compounds with alternative heterocycles:
| Compound ID | Heterocycle Attached | Molecular Weight | Melting Point (°C) |
|---|---|---|---|
| 5f | 5-Methyl-3-phenylisoxazole | 388 | 172–174 |
| 5g | 1H-Imidazole | 297 | 156–158 |
| Target Compound | 1,3-Benzothiazole | 352.4 | Not reported |
Key Observations:
Benzothiazole-Based Analogues
and highlight structurally related benzothiazole-pyrazole hybrids:
| Compound ID | Substituent on Amide | Molecular Formula | Molecular Weight |
|---|---|---|---|
| BJ25919 | 2-(4-Methoxyphenyl)acetamide | C₂₀H₁₈N₄O₂S | 378.45 |
| BG15372 | 3-Methyl-1,2-oxazole-5-carboxamide | C₁₇H₁₅N₅O₃S | 369.40 |
| Target Compound | 2-Fluorobenzamide | C₁₈H₁₃FN₄OS | 352.40 |
Key Observations:
- The oxazole carboxamide in BG15372 introduces a hydrogen-bond acceptor, which might alter target binding compared to the fluorine’s steric effects in the target compound .
Biological Activity
N-[1-(1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]-2-fluorobenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological properties, mechanisms of action, and potential therapeutic applications of this compound.
Chemical Structure and Properties
The compound has the following structural formula:
It features a benzothiazole moiety, a pyrazole ring, and a fluorobenzamide group, which contribute to its biological activity.
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds with similar structures exhibit antiproliferative effects against various cancer cell lines. For instance, Aly et al. demonstrated that substituted pyrazoles can inhibit the growth of tumor cells by targeting specific pathways involved in cell proliferation and apoptosis .
2. Antimicrobial Properties
The compound has shown promising antimicrobial activity. In vitro assays have demonstrated effectiveness against both bacterial and fungal strains. For example, derivatives of pyrazoles have been reported to exhibit significant antibacterial effects against pathogens such as Staphylococcus aureus and Escherichia coli . The mechanism often involves the disruption of bacterial cell wall synthesis or interference with metabolic pathways.
3. Anti-inflammatory Effects
Inflammation plays a crucial role in various diseases, including cancer and autoimmune disorders. Compounds similar to this compound have been studied for their anti-inflammatory properties. They inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Many pyrazole derivatives act as inhibitors for enzymes involved in cancer progression and inflammation.
- Receptor Modulation : Some studies suggest that these compounds may interact with estrogen receptors or other signaling pathways critical for cell growth and differentiation .
Case Study 1: Anticancer Efficacy
In a study conducted by Aly et al., several pyrazole derivatives were synthesized and tested for their anticancer properties using various cancer cell lines (e.g., A549 lung cancer cells). The results indicated that certain modifications to the pyrazole structure significantly enhanced cytotoxicity, suggesting that this compound may also possess similar properties .
Case Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial efficacy of related compounds against Candida albicans and Aspergillus flavus. The results showed that these compounds inhibited fungal growth effectively at low concentrations, reinforcing the potential use of this compound in treating fungal infections .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes and critical reaction conditions for N-[1-(1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]-2-fluorobenzamide?
- Methodology : The compound is synthesized via multi-step reactions, typically involving condensation of a benzothiazole hydrazine derivative with a fluorobenzoyl chloride intermediate. Key steps include:
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Use of dimethylformamide (DMF) or dichloromethane as solvents for improved solubility .
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Temperature control (60–80°C) to prevent side reactions and ensure regioselectivity .
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Catalysts such as triethylamine for acid scavenging .
- Validation : Reaction progress is monitored via thin-layer chromatography (TLC), and purity is confirmed by HPLC (>95%) .
Step Reagents/Conditions Yield Reference Condensation DMF, 70°C, 12h 65–75% Cyclization EtOH, reflux, 8h 80–85%
Q. Which analytical techniques are most reliable for characterizing the compound’s structure and purity?
- Methodology :
- ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., pyrazole C-H at δ 6.2–6.5 ppm, fluorobenzamide carbonyl at δ 165–168 ppm) .
- Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ at m/z 382.1) .
- X-ray Crystallography : Resolves 3D geometry using SHELX for refinement (e.g., dihedral angles between benzothiazole and pyrazole moieties) .
Q. What preliminary biological activities have been reported for this compound?
- Methodology :
- Enzyme Inhibition Assays : Tested against kinases (IC₅₀ values in µM range) using fluorescence polarization .
- Antimicrobial Screening : Agar diffusion assays against S. aureus and E. coli (zone of inhibition >10 mm at 50 µg/mL) .
Advanced Research Questions
Q. How can structural contradictions in crystallographic data be resolved for this compound?
- Methodology :
- Use SHELXL for refining high-resolution or twinned data, leveraging constraints for disordered regions (e.g., fluorobenzamide torsion angles) .
- Validate against DFT-optimized geometries to reconcile experimental vs. computational bond lengths .
Q. What strategies are effective for structure-activity relationship (SAR) studies targeting improved bioactivity?
- Methodology :
- Pyrazole Modification : Introduce electron-withdrawing groups (e.g., -NO₂) at the 3-methyl position to enhance kinase binding .
- Fluorobenzamide Substitution : Replace 2-fluoro with 3-fluoro to probe steric effects on receptor interactions .
- Validation : IC₅₀ shifts in kinase assays after structural tweaks .
Q. How can conflicting bioactivity data across studies be systematically addressed?
- Methodology :
- Assay Standardization : Use identical cell lines (e.g., HEK293 for kinase assays) and positive controls (e.g., staurosporine) .
- Dose-Response Curves : Ensure consistent compound purity (HPLC >98%) and solvent (DMSO concentration <0.1%) .
Q. What computational approaches predict binding modes with biological targets?
- Methodology :
- Molecular Docking : AutoDock Vina to model interactions with kinase ATP-binding pockets (e.g., hydrogen bonding with benzothiazole N) .
- MD Simulations : GROMACS for stability analysis (e.g., RMSD <2 Å over 100 ns) .
Q. How does the compound’s stability vary under different pH and temperature conditions?
- Methodology :
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Accelerated Stability Testing : Incubate at pH 2–9 (37°C, 72h) and analyze degradation via LC-MS.
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Thermogravimetric Analysis (TGA) : Decomposition onset at >200°C, indicating thermal stability .
Condition Stability Outcome Reference pH 7.4, 37°C >90% intact after 7d pH 2.0, 37°C 40% degradation after 48h
Key Research Gaps and Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
